Demethylisoalangiside
CAS No.:
Cat. No.: VC1567280
Molecular Formula: C24H29NO10
Molecular Weight: 491.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29NO10 |
|---|---|
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | (1S,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |
| Standard InChI | InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15+,18-,19-,20+,21-,23+,24+/m1/s1 |
| Standard InChI Key | ODZVWJRTEQQVCO-ICBTVIENSA-N |
| Isomeric SMILES | C=C[C@@H]1[C@@H]2C[C@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
| SMILES | C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
| Canonical SMILES | C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Demethylisoalangiside (C24H29NO10) is a glycoside with a molecular weight of 491.5 g/mol . Its structure consists of a tetrahydroisoquinoline moiety linked to a sugar unit, forming a complex stereochemical arrangement. The full IUPAC name of the compound is (1S,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one .
The compound belongs to the class of tetrahydroisoquinoline monoterpene alkaloids, characterized by their unique tetracyclic structure. Spectroscopic analyses, including 13C NMR, have been utilized to elucidate and confirm the structure of demethylisoalangiside . The compound's InChIKey is ODZVWJRTEQQVCO-YZUMYLFRSA-N, providing a unique identifier for database cross-referencing .
Table 1. Physical and Chemical Properties of Demethylisoalangiside
The compound's stereochemistry is crucial to its biological function, with specific chiral centers determining its reactivity and role in biosynthetic pathways. The (1S) configuration, in particular, is important for its position in alkaloid biosynthesis .
Occurrence in Nature
Demethylisoalangiside has been reported in several plant species, most notably in Carapichea ipecacuanha (formerly known as Psychotria ipecacuanha) and Alangium lamarckii . These plants belong to different families but share common biosynthetic pathways for tetrahydroisoquinoline alkaloids.
In Alangium lamarckii (Alangiaceae family), the compound is part of a diverse array of nitrogenous glucosides and alkaloids . Cell-free extracts from the leaves of this plant species have been used to study the enzymatic formation of demethylisoalangiside and related compounds .
The distribution of demethylisoalangiside in plant tissues may be related to its role in plant defense mechanisms, similar to other alkaloids. The stereochemical diversity of alkaloids in these plants, including demethylisoalangiside, may reflect evolutionary adaptations to different ecological pressures.
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